7-O-Demethyl rapamycin

Drug-eluting stent Coronary intervention Antiproliferative agent

Analytical labs and stent manufacturers require a metabolite-standard with verified low immunosuppression. Novolimus (7-O-Demethyl rapamycin) is the solution: a structurally distinct mTOR inhibitor. - **Critical differentiation**: Low immunosuppressive activity (unlike rapamycin); enables 85 µg/stent DES coating (vs. 140 µg sirolimus). - **Regulatory compliance**: Certified reference standard for sirolimus metabolite profiling (6-17% of blood levels at 24h). - **Supply**: Powder at -20°C (3 yrs), solution at -80°C (6 mo).

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B15560729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Demethyl rapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1
InChIKeyZHYGVVKSAGDVDY-AVLJHKTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Demethyl Rapamycin: Chemical Identity and Baseline Characterization


7-O-Demethyl rapamycin (CAS 151519-50-5, also known as Novolimus or 7-O-desmethyl sirolimus) is a macrocyclic lactone and a naturally occurring O-demethylated metabolite of the mTOR inhibitor rapamycin (sirolimus) [1]. With a molecular formula of C50H77NO13 and molecular weight of 900.15 g/mol, this compound retains the core rapamycin scaffold while differing by the absence of a methyl group at the 7-O position . 7-O-Demethyl rapamycin is primarily procured for three distinct research applications: as an analytical reference standard for rapamycin metabolite identification, as a bioactive mTOR pathway modulator with tumor cell growth-inhibiting activity, and as the active pharmaceutical ingredient in novolimus-eluting coronary stent systems [2].

Analytical reference standard for rapamycin metabolite identification
mTOR pathway modulation studies with tumor cell growth-inhibiting activity
Drug-eluting stent development and polymer-load optimization research

Why Rapamycin or Analogs Cannot Substitute


Although 7-O-demethyl rapamycin shares the mTOR-inhibitory mechanism of rapamycin (sirolimus) and other rapalogs, its structural modification at the 7-O position confers distinct pharmacological properties that preclude simple substitution. As a rapamycin metabolite, 7-O-demethyl rapamycin exhibits low immunosuppressive activity relative to the parent compound in vivo and does not contribute meaningfully to the clinical pharmacology of sirolimus [1]. This differentiates it fundamentally from rapamycin itself for therapeutic applications. In the context of drug-eluting stents, the compound has been specifically developed to deliver efficacy similar to currently available agents at a lower absolute dose, which enables reduced polymer load and potentially improved safety profile [2]. Furthermore, the compound serves as a critical analytical reference standard for impurity and metabolite profiling during rapamycin manufacturing, a role that cannot be fulfilled by rapamycin or other synthetic analogs such as everolimus or temsirolimus [3].

Immunosuppression
7-O-demethyl rapamycin: low immunosuppressive activity in vivo
Rapamycin: potent immunosuppressant; may not transfer metabolic profile
Analytical role
Specific metabolite reference standard for LC/MS/MS
Everolimus/temsirolimus: structural analogs cannot serve as 7-O-demethyl identifier
Stent drug load
Lower absolute dose enables reduced polymer load
Sirolimus-based stents: higher drug/polymer load may differ in release kinetics

Differentiation Evidence: Quantitative Comparisons


Reduced Drug Dose in Coronary Stents vs. Sirolimus

In the first-in-human clinical evaluation of novolimus-eluting stents (NES), the device provided a lower absolute drug dose compared to the Cypher sirolimus-eluting stent [1]. This dose reduction enables a corresponding reduction in polymer load, a design feature intended to mitigate polymer-related adverse events including inflammation and late stent thrombosis [1].

Stent drug dose
Head-to-head
85 µg vs 140 µg (39% reduction)
Supports drug-load formulation studies
First-in-man study; novolimus vs. sirolimus stent
Drug-eluting stent Coronary intervention Antiproliferative agent

Five-Year Outcomes vs. Zotarolimus-Eluting Stent

In the EXCELLA II multicenter randomized controlled trial, the novolimus-eluting stent (NES) demonstrated significantly lower incidence of both patient-oriented and device-oriented composite endpoints compared to the Endeavor zotarolimus-eluting stent (ZES) at five-year follow-up [1]. This long-term superiority supports the clinical value proposition of novolimus as an antiproliferative agent in coronary stent applications.

5-year outcomes
Head-to-head
HR 0.53 (95% CI 0.32-0.87, p=0.013)
Reported endpoint comparison vs. zotarolimus stent
EXCELLA II RCT; n=210; patient-oriented composite
Coronary artery disease Percutaneous coronary intervention Target lesion revascularization

Metabolite Abundance in Human Whole Blood

Following a single 40-mg oral dose of radiolabeled sirolimus in healthy volunteers, drug-derived products in whole blood were characterized and quantified via HPLC, LC/MS, and LC/MS/MS [1]. The percentage distribution of sirolimus metabolites, including 7-O-demethyl sirolimus, was measured over time. Based on their low immunosuppressive activities and relative abundance, these metabolites do not appear to play a major role in the clinical pharmacology of the parent drug [1].

Metabolite abundance
Cross-study
3%-17% of drug-derived material in whole blood
Supports reference standard need for PK method validation
After 40 mg oral sirolimus; 6 healthy volunteers
Pharmacokinetics Drug metabolism Therapeutic drug monitoring

Solubility Profile and Storage Stability

Vendor technical datasheets provide specific handling parameters for 7-O-demethyl rapamycin that inform procurement and storage decisions [1]. The compound is hygroscopic and requires storage under inert atmosphere for long-term stability . These specifications are critical for laboratories planning in vitro assays or analytical method development using this compound.

Solubility & stability
Supplier data
10 mM in DMSO; hygroscopic; -20°C long-term
Informs experimental handling and storage planning
Vendor datasheets; inert atmosphere recommended
Compound handling Formulation development Analytical method validation

Structural Characterization and Purity Profile

7-O-Demethyl rapamycin is supplied with defined purity specifications (approximately 80%) and structural characterization data including proton NMR in CDCl3 and mass spectrometric analysis . The compound is explicitly designated as a rapamycin metabolite suitable for analytical method development and validation for ANDA applications or commercial rapamycin production quality control [1].

Purity profile
Lot attribute
~80% purity; NMR and MS characterized
Defined identity supports analytical method validation
Certificate of analysis; Rf=0.65; MP >108°C (dec)
Metabolite identification Impurity profiling Quality control

CYP3A4-Mediated Metabolism and O-Demethylated Derivatives

A 2025 comprehensive metabolic profiling study using human liver microsomes and high-resolution mass spectrometry identified 21 unique sirolimus metabolites and classified them into five structural groups, including O-demethylated derivatives [1]. Density functional theory calculations indicated that certain demethylation reactions were energetically preferred, and molecular dynamics simulations demonstrated favorable orientation and accessibility of key sites within the CYP3A4 binding pocket for metabolic transformation [1]. The study notes that the human metabolic profile of sirolimus remains incompletely characterized due to the lack of structurally identified standards [1].

Metabolic mapping
Class-level
1 of 21 unique sirolimus metabolites (O-demethylated class)
Underscores need for purified reference standards
HLM + HRMS; DFT/MD simulations; incomplete characterization noted
Drug metabolism Cytochrome P450 In vitro metabolism

Research and Industrial Application Scenarios


Next-Generation Drug-Eluting Coronary Stent Development

For biomedical device researchers and stent manufacturers, 7-O-demethyl rapamycin (as Novolimus) offers a validated antiproliferative agent with a lower required drug dose (85 µg per stent) compared to sirolimus (140 µg per stent), enabling reduced polymer load formulations [1]. The compound has demonstrated five-year clinical superiority over zotarolimus-eluting stents in randomized controlled trials, with a 47% reduction in patient-oriented composite endpoint hazard (HR 0.53, 95% CI: 0.32-0.87) [2]. This evidence supports procurement of the compound for preclinical stent coating optimization, in vitro release kinetics studies, and as a reference standard in the development of novel DES platforms.

Analytical Reference Standard for Sirolimus Metabolite Identification

For analytical chemistry laboratories, CROs, and pharmaceutical quality control departments, 7-O-demethyl rapamycin is a certified reference standard required for LC/MS/MS method development and validation in therapeutic drug monitoring of sirolimus. Following sirolimus administration in humans, 7-O-demethyl sirolimus is a definitively identified metabolite, with total metabolites representing 6%-17% of drug-derived material in whole blood at 24 hours post-dose [3]. Recent metabolic profiling confirms 7-O-demethyl sirolimus as one of 21 unique metabolites, underscoring the need for structurally identified standards to fully characterize sirolimus disposition [4]. Procurement of this compound enables accurate quantification in pharmacokinetic studies, impurity profiling during API manufacturing, and ANDA regulatory submissions.

In Vitro mTOR Pathway and Tumor Cell Growth Inhibition

For cancer biology and cell signaling researchers, 7-O-demethyl rapamycin provides a tool for investigating mTOR pathway modulation with a structurally distinct rapalog. The compound exhibits tumor cell growth-inhibiting activity and is suitable for in vitro cellular assays . Researchers should note the solubility specifications (10 mM in DMSO) and hygroscopic nature of the compound when planning experiments [5]. Proper storage conditions—powder at -20°C for up to 3 years, or in solvent at -80°C for 6 months—must be observed to maintain compound integrity [5].

Comparative Pharmacology of mTOR Inhibitor Subclasses

For pharmacology researchers conducting comparative studies across the mTOR inhibitor class, 7-O-demethyl rapamycin offers a distinct pharmacological profile. Unlike rapamycin, which exhibits potent immunosuppressive activity and clinical utility in transplantation, 7-O-demethyl rapamycin as a metabolite demonstrates low immunosuppressive activity and does not contribute meaningfully to the clinical pharmacology of the parent drug [3]. This property differentiation enables researchers to dissect structure-activity relationships within the rapalog class and investigate the pharmacological consequences of 7-O demethylation on mTOR complex binding, downstream signaling, and cellular effects independent of the parent compound's dominant pharmacology.

Application
Selection Property
Validation Focus
Drug-eluting stent development
Drug-load and polymer-load context
In vitro release kinetics and antiproliferative endpoint review
Sirolimus metabolite identification
Certified reference standard identity
LC-MS/MS method validation and matrix-effect review
mTOR pathway inhibition studies
mTOR binding and signaling context
Cell-based assay and pathway-response interpretation
Rapalog structure-activity research
Metabolic and pharmacological differentiation
Immunosuppressive activity comparison and mTOR complex review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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